molecular formula C14H13N3OS B5780483 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Cat. No. B5780483
M. Wt: 271.34 g/mol
InChI Key: ITGCPNIYPFSCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves the inhibition of specific enzymes, such as histone deacetylases and cyclin-dependent kinases. These enzymes play crucial roles in the regulation of cell growth and proliferation, and their dysregulation is often associated with the development of various diseases. By inhibiting these enzymes, 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can potentially prevent or treat these diseases.
Biochemical and Physiological Effects:
2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the growth of certain bacteria and fungi. Moreover, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol in lab experiments is its high potency and selectivity towards specific enzymes. This allows for precise targeting of these enzymes, which can lead to more effective treatments for various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. One potential direction is to explore its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that are implicated in the pathogenesis of this disease. Additionally, further research can be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, more studies can be conducted to investigate the potential side effects and toxicity of this compound, which is crucial for its clinical development.
In conclusion, 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a promising compound with significant potential in drug discovery and development. Its high potency and selectivity towards specific enzymes make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and Alzheimer's disease. Further research is needed to explore its full potential and to address any potential limitations and side effects.

Synthesis Methods

The synthesis of 2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves the reaction between 2-aminobenzamide and 2-thienylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and hydrogenation, to yield the final product. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Moreover, this compound has been identified as a potent inhibitor of certain enzymes, which are implicated in various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-thiophen-2-yl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14-9-4-1-2-5-10(9)15-13-8-11(16-17(13)14)12-6-3-7-19-12/h3,6-8,16H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGCPNIYPFSCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thiophen-2-yl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one

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